Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate
Description
Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate is an ester derivative of 2-[(2,2,2-trifluoroacetyl)amino]butanoic acid, where the carboxylic acid group is esterified with butan-2-ol. The trifluoroacetyl (TFA) moiety is a strong electron-withdrawing group, enhancing the compound’s stability and influencing its reactivity. This compound is likely utilized as a synthetic intermediate or prodrug in pharmaceuticals due to its lipophilic ester group, which improves membrane permeability compared to its carboxylic acid counterpart .
Properties
CAS No. |
54986-68-4 |
|---|---|
Molecular Formula |
C10H16F3NO3 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate |
InChI |
InChI=1S/C10H16F3NO3/c1-4-6(3)17-8(15)7(5-2)14-9(16)10(11,12)13/h6-7H,4-5H2,1-3H3,(H,14,16) |
InChI Key |
JNMMVOUZYLQNKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C(CC)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sec-butyl 2-[(trifluoroacetyl)amino]butanoate typically involves the esterification of 2-[(trifluoroacetyl)amino]butanoic acid with sec-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of sec-butyl 2-[(trifluoroacetyl)amino]butanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Sec-butyl 2-[(trifluoroacetyl)amino]butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-[(trifluoroacetyl)amino]butanoic acid and sec-butyl alcohol.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the sec-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2-[(trifluoroacetyl)amino]butanoic acid and sec-butyl alcohol.
Reduction: Sec-butyl 2-[(trifluoromethyl)amino]butanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Sec-butyl 2-[(trifluoroacetyl)amino]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sec-butyl 2-[(trifluoroacetyl)amino]butanoate involves its interaction with specific molecular targets. The trifluoroacetyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate, including TFA-substituted amino groups, ester/amide linkages, or heterocyclic systems:
Reactivity and Stability
- Ester vs. Amide/Carboxylic Acid: The target compound’s ester group (C₁₀H₁₆F₃NO₃) is more susceptible to hydrolysis under acidic/basic conditions compared to the stable amide bond in 2-[(butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride or the carboxylic acid in 4-[(TFA)amino]butanoic acid . This makes the ester suitable as a prodrug, whereas the amide and acid forms are preferred for direct biological activity.
- Electron-Withdrawing Effects: The TFA group in all compounds stabilizes adjacent bonds but increases susceptibility to nucleophilic attack. Methyl α-[(TFA)amino]-2-pyrazineacetate exhibits enhanced electrophilicity due to the pyrazine ring, facilitating reactions in medicinal chemistry.
Solubility and Pharmacokinetics
- Lipophilicity: The butan-2-yl ester in the target compound improves lipid solubility compared to the polar carboxylic acid (C₆H₈F₃NO₃) or the hydrochloride salt (C₁₃H₁₈ClF₃N₂O) , which has high aqueous solubility.
Key Differentiators and Selection Criteria
Biological Activity
Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate, a synthetic organic compound, exhibits significant potential in various biological applications due to its unique structural features. This compound belongs to the class of amino acid derivatives and is characterized by the presence of a trifluoroacetyl group, which enhances its lipophilicity and may influence its biological activity. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
- Molecular Formula : C₁₀H₁₆F₃NO₃
- Molecular Weight : 255.23 g/mol
- CAS Number : 54986-68-4
- IUPAC Name : Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate
Biological Activity Overview
Research indicates that compounds similar to butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate may exhibit various biological activities, including:
-
Antioxidant Activity
- Compounds with similar structures have demonstrated significant antioxidant properties. For instance, studies on butanol extracts from mushrooms have shown high radical scavenging activity, suggesting that derivatives like butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate may possess similar capabilities due to their chemical structure .
- Anti-inflammatory Effects
-
Antidiabetic Potential
- Similar compounds have been evaluated for their antidiabetic properties through mechanisms such as inhibition of α-amylase activity. Given the structural similarities, butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate could be investigated for similar effects.
The synthesis of butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate typically involves the esterification of 2-[(trifluoroacetyl)amino]butanoic acid with sec-butyl alcohol under acidic conditions. This process not only yields the desired compound but also influences its biological properties through the formation of specific functional groups that interact with biological targets.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Butanamide | Simple amide derived from butanoic acid | Basic structure without fluorinated groups |
| Trifluoroacetylalanine | Amino acid derivative with trifluoroacetyl | Directly involved in protein synthesis |
| Ethyl 4-(trifluoroacetyl)aminobutanoate | Ethyl ester variant | Different ester group affecting solubility |
Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate stands out due to its specific combination of functionalities that may enhance its biological activity compared to simpler analogs.
Case Studies and Research Findings
- In Vitro Studies : Investigations into the pharmacological effects of amino acid derivatives have shown promising results in terms of cytotoxicity against various cancer cell lines. For instance, studies on related trifluoromethyl compounds indicate potential growth inhibition in cellular models .
- In Silico Analysis : Computational studies have been conducted to predict the binding affinity and interaction mechanisms of butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate with target proteins involved in metabolic pathways. Such analyses can provide insights into its therapeutic potential and guide further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
